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A Technical Whitepaper for Chemical Research & Development[1][2]

Executive Summary & Compound Identity

4-lodo-2-methylphenol (CAS: 60577-30-2), often referred to as 4-iodo-o-cresol, represents a
critical halogenated scaffold in medicinal chemistry.[1][2][3][4][5] Unlike its isomer 2-iodo-4-
methylphenol, this congener features an iodine atom at the para position relative to the
hydroxyl group, significantly altering its electronic profile and reactivity in palladium-catalyzed
cross-coupling reactions.[1][2]

This guide dissects the structural integrity, spectroscopic fingerprint, and synthetic protocols
required to utilize this compound as a high-fidelity intermediate in the synthesis of PPAR
agonists (e.g., GW501516) and biaryl natural products.[1][2]

Chemical Identity Matrix
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Parameter Technical Specification

IUPAC Name 4-lodo-2-methylphenol

Common Synonyms 4-iodo-o-cresol; 2-methyl-4-iodophenol
CAS Registry Number 60577-30-2

Molecular Formula

Molecular Weight 234.03 g/mol
) ) 67-68 °C (Lit.[1][2][4] value: distinct from isomer
Melting Point
at 35 °C)
Appearance Off-white to light brown crystalline solid
SMILES Cclcc(l)ceclO

Molecular Architecture & Electronic State

The reactivity of 4-iodo-2-methylphenol is governed by the "push-pull” electronic interplay
between the electron-donating hydroxyl/methyl groups and the polarizable iodine atom.[1][2]

Structural Visualization

The following diagram illustrates the atomic numbering and connectivity.[1][2] Note the steric
proximity of the methyl group (C2) to the hydroxyl (C1), which influences the pKa (~9.[1][2]7)
slightly relative to unsubstituted phenol.[1][2]
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Electronic Effects
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Figure 1: Connectivity and electronic functionalization of the 4-iodo-2-methylphenol scaffold.

Electronic Causality[1][2]

o Directing Effects: The Hydroxyl group (-OH) is a strong ortho/para activator.[1][2] The Methyl
group (-CH3) is a weak ortho/para activator.[1][2]

o Regioselectivity: In the synthesis from o-cresol, the para position (C4) is sterically accessible
and electronically activated by the -OH group.[1][2] The ortho position (C6) is also activated
but is less favored for bulky electrophiles (like lodine) compared to C4, resulting in high
regioselectivity for the 4-iodo isomer over the 6-iodo isomer.[1][2]

Spectroscopic Characterization (The Fingerprint)

To ensure scientific integrity, researchers must validate the structure using NMR.[1][2] The
coupling constants (

values) are the self-validating mechanism here, distinguishing it from the 2-iodo-4-
methylphenol isomer.[1][2]

NMR Analysis ( H, 400 MHz, )
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Coupling (
Position Proton Type Multiplicity Interpretation
)
] Characteristic
2.24 ppm Singlet (s) -
aryl-methyl
Exchangeable
4.8-5.5 ppm Broad (br s) -
proton
Ortho to OH,
6.58 ppm Doublet (d) ]
shielded
Doublet of Adjacent to |,
7.35 ppm
Doublets (dd) couples to H3/H6
Meta coupling to
7.45 ppm Doublet (d) H5; deshielded

by |

Diagnostic Logic: The presence of a large ortho-coupling (

) and a small meta-coupling (

) confirms the 1,2,4-substitution pattern.[1][2] The isomer (2-iodo-4-methylphenol) would show
different splitting due to symmetry changes.[1][2]

Synthetic Protocol: Regioselective lodination

Objective: Synthesize 4-iodo-2-methylphenol from o-cresol with >95% purity. Methodology:
Oxidative iodination using Sodium lodide (Nal) and Sodium Hypochlorite (NaOCI).[1][2] This
"green chemistry" approach avoids hazardous iodine monochloride (ICl).[1][2]

The Protocol Workflow
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Figure 2: Step-by-step oxidative iodination workflow.[1][2]

Experimental Procedure
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 Solubilization: Dissolve o-cresol (10 mmol) and Nal (11 mmol) in Methanol (20 mL). Add
NaOH (11 mmol) to generate the phenolate anion (increases nucleophilicity).[1][2]

o Oxidant Addition: Cool to 0°C. Add NaOCI (commercial bleach, 5-6% active chlorine, 11
mmol) dropwise over 30 minutes. Why? Slow addition prevents over-iodination.[1][2]

e Reaction: Allow to warm to room temperature. The solution typically turns dark red/brown
due to transient iodine species.[1][2]

e Quenching (Critical): Add saturated Sodium Thiosulfate (

) until the iodine color disappears (turns pale yellow/clear).

e Workup: Acidify with 1M HCI to pH ~2. Extract with Ethyl Acetate (

).[1][2] Dry organic layer over
[1112]
 Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to obtain white needles (mp 67-
68 °C).
Reactivity & Applications: The Suzuki-Miyaura
Coupling
The C-I bond is the weakest carbon-halogen bond (

), making this scaffold an excellent electrophile for Palladium-catalyzed cross-coupling
reactions under mild conditions.[1][2]

Mechanistic Pathway

The following diagram details the catalytic cycle when coupling 4-iodo-2-methylphenol with a
boronic acid to form a biaryl scaffold (e.g., in drug discovery).
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Figure 3: Catalytic cycle for Pd-catalyzed coupling at the C4-lodine site.[1][2]

Key Applications

o PPAR Agonists: Used as the A-ring precursor for GW501516 (Cardarine), a metabolic
modulator.[1][2]

 Biaryl Ethers: The phenol group allows for Ullmann ether synthesis, while the iodine allows

for orthogonal C-C bond formation.[1][2]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1580675?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61558144.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-4-methylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61558144.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-4-methylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61558144.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-4-methylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety & Handling

o Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4] The iodine
bond is photosensitive; store in amber vials.[1][2]

o Storage: Keep at 2-8°C under inert atmosphere (Argon) to prevent oxidative darkening
(formation of quinones).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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